molecular formula C19H16F3N3O B2906126 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034351-09-0

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2906126
CAS No.: 2034351-09-0
M. Wt: 359.352
InChI Key: CBHXUIUNMOINPJ-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its pyrazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the reaction of 4-phenyl-1H-pyrazole with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole or benzamide moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted pyrazoles or benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and benzamide groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide has been investigated for its therapeutic properties. It has shown promise in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole group can bind to enzymes or receptors, while the benzamide group can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

  • N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide

  • N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Uniqueness: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its phenyl group enhances its binding affinity to certain targets, while the trifluoromethyl group increases its metabolic stability.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)17-8-6-15(7-9-17)18(26)23-10-11-25-13-16(12-24-25)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHXUIUNMOINPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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